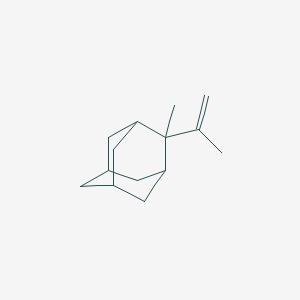

2-Methyl-2-(prop-1-en-2-yl)adamantane

Description

Contextual Significance of Adamantane (B196018) Frameworks in Chemical Science

Adamantane (tricyclo[3.3.1.1³⁷]decane) is the simplest diamondoid, a class of organic compounds whose carbon atom arrangement is the same as in the diamond crystal lattice. wikipedia.org This structure is a rigid, stress-free, and symmetrical cage composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.orgacs.org These intrinsic structural properties bestow adamantane derivatives with a unique and valuable combination of characteristics that are widely exploited in chemical science.

The key attributes of the adamantane scaffold include:

Rigidity and Bulk: The cage-like structure provides a rigid, sterically demanding, and three-dimensional scaffold. acs.orgnih.gov This is often used to control the architecture of larger molecules.

High Thermal Stability: The strong carbon-carbon sigma bonds and stable conformation result in excellent thermal stability. wikipedia.orgacs.org

Lipophilicity: As a hydrocarbon cage, adamantane is highly lipophilic (fat-soluble). nih.govmdpi.comnih.gov This property is frequently leveraged in medicinal chemistry to enhance the ability of drugs to cross cell membranes, thereby improving their pharmacological profiles. nih.govnih.gov

Predictable Functionalization: The adamantane cage has two types of positions for substitution: the four bridgehead (tertiary) carbons and the six bridge (secondary) carbons. wikipedia.org This allows for precise and selective chemical modifications. researchgate.net

These features have led to the application of adamantane derivatives in diverse fields. In medicinal chemistry, the adamantane moiety is incorporated into drugs to improve their stability and pharmacokinetics, with notable examples being antivirals like Amantadine (B194251) and drugs for metabolic diseases. nih.govnih.gov In materials science, the incorporation of adamantane into polymers can dramatically increase their glass transition temperature (Tg), stiffness, and thermal stability. acs.orgoup.comrsc.org Adamantane-based compounds are also researched as molecular building blocks for nanodiamonds and other advanced materials. rsc.orgnih.gov

Table 1: Physical Properties of Adamantane

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆ |

| Molar Mass | 136.238 g/mol |

| Appearance | White crystalline solid wikipedia.org |

| Odor | Camphor-like wikipedia.org |

| Melting Point | 270 °C (518 °F; 543 K) wikipedia.org |

| Solubility in Water | Practically insoluble wikipedia.org |

| Molecular Symmetry | Td wikipedia.org |

Overview of Unsaturated Adamantane Derivatives in Contemporary Research

While the saturated adamantane core is itself useful, introducing unsaturation—typically in the form of a carbon-carbon double bond (alkenyl group)—creates a reactive handle for a host of subsequent chemical transformations. researchgate.netresearchgate.net These unsaturated adamantane derivatives serve as crucial precursors for synthesizing more complex functionalized molecules and advanced polymers. researchgate.netresearchgate.net

The double bond can be located in different positions relative to the cage, such as in an exocyclic position (e.g., vinyladamantane) or within a side chain attached to the framework. researchgate.net This unsaturation is highly reactive and can participate in a variety of chemical reactions, including:

Polymerization: Alkenyl adamantanes are valuable monomers. Their polymerization leads to materials that combine the reactivity of the vinyl group with the advantageous properties of the adamantane cage, such as high thermal resistance and rigidity. acs.orgoup.com For instance, polymers with pendant adamantane groups often show a significant increase in their glass transition temperatures compared to their non-adamantyl counterparts. acs.orgrsc.org

Addition Reactions: The double bond allows for the addition of a wide range of chemical entities, providing a pathway to diverse, highly functionalized adamantane derivatives that would be difficult to synthesize directly.

Olefin Metathesis: This powerful reaction can be used with unsaturated adamantanes to form new carbon-carbon double bonds, enabling the construction of complex molecular architectures. nih.gov

Research in this area focuses on developing new synthetic methods for these unsaturated precursors and exploring their subsequent reactions to create novel materials and molecules with tailored properties. researchgate.net

Rationale and Scope of Research on 2-Methyl-2-(prop-1-en-2-yl)adamantane

The specific compound, 2-Methyl-2-(prop-1-en-2-yl)adamantane, features an isopropenyl group (prop-1-en-2-yl) and a methyl group, both attached to a secondary (bridge) carbon of the adamantane skeleton. While direct and extensive research on this exact molecule is not widely documented in publicly available literature, the rationale for its synthesis and study can be logically inferred from the principles of physical organic chemistry and polymer science.

The primary motivation for investigating this compound would likely revolve around its potential as a specialized monomer in polymer chemistry. The isopropenyl group is a known polymerizable moiety. The substitution pattern—placing both the reactive isopropenyl group and a methyl group at the sterically hindered C2 position—is scientifically intriguing.

The scope of research on this molecule would likely focus on understanding how this unique substitution pattern influences its reactivity and the properties of any resulting materials.

Table 2: Potential Research Areas for 2-Methyl-2-(prop-1-en-2-yl)adamantane

| Research Area | Scientific Rationale |

|---|---|

| Monomer Synthesis & Polymerization | To create novel polymers where the bulky, rigid adamantane cage is attached at a non-bridgehead position. The additional methyl group would further increase steric hindrance, potentially leading to polymers with exceptionally high thermal stability and unique solubility. acs.orgrsc.org |

| Mechanistic & Reactivity Studies | To investigate how the steric bulk of the adamantane cage and the adjacent methyl group affect the reactivity of the isopropenyl double bond in reactions such as electrophilic addition, radical reactions, or oxidation. |

| Copolymerization Studies | To copolymerize this monomer with other standard monomers (e.g., styrene, acrylates) to systematically tune the properties of the resulting copolymers, imparting enhanced thermal and mechanical characteristics derived from the adamantyl group. oup.com |

| Material Property Characterization | To characterize the physical properties (e.g., glass transition temperature, thermal decomposition temperature, mechanical modulus) of polymers derived from this monomer and compare them to polymers made from less substituted or bridgehead-substituted adamantane monomers. acs.orgrsc.org |

In essence, the study of 2-Methyl-2-(prop-1-en-2-yl)adamantane would contribute to the fundamental understanding of how steric hindrance and the positioning of bulky groups on a rigid scaffold influence polymerization processes and the ultimate properties of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-prop-1-en-2-yladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-9(2)14(3)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZVQLPXHHOBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(C2CC3CC(C2)CC1C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439221 | |

| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38172-64-4 | |

| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 Prop 1 En 2 Yl Adamantane

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 2-Methyl-2-(prop-1-en-2-yl)adamantane identifies key bond disconnections that simplify the target structure into more readily available starting materials. The most logical disconnection is at the C2-alkenyl and C2-methyl bonds, pointing to a C2-functionalized adamantane (B196018) precursor.

A primary disconnection strategy involves breaking the carbon-carbon bond between the adamantane C2 and the isopropenyl group, as well as the C2-methyl bond. This leads back to a key and commercially available starting material, 2-adamantanone (B1666556) . This precursor is ideal as the ketone functionality at the C2 position allows for the sequential addition of the two required carbon substituents.

An alternative, more complex disconnection could involve a skeletal rearrangement. In this scenario, the adamantane core itself is considered a product of a rearrangement from a protoadamantane (B92536) precursor. This approach is synthetically more challenging but offers a potential route to specific substitution patterns that may be difficult to achieve through direct functionalization. rsc.orgrsc.org

Precursor Design and Selection for Adamantane Functionalization

The selection of an appropriate precursor is critical for the successful synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane. The most strategically sound precursor is 2-adamantanone . Its advantages include:

Commercial Availability: 2-Adamantanone is a readily available and relatively inexpensive starting material.

Reactive Center: The carbonyl group at the C2 position is a versatile functional handle for introducing the required methyl and isopropenyl groups through well-established carbonyl chemistry. nih.gov

Regiochemical Definition: Starting with 2-adamantanone ensures that functionalization occurs exclusively at the desired C2 position of the adamantane skeleton.

Other potential precursors could be synthesized from bicyclic compounds. For instance, derivatives of bicyclo[3.3.1]nonane can be used to construct the adamantane skeleton with pre-installed functional groups. nih.gov However, this approach is generally more laborious than the direct functionalization of 2-adamantanone.

Reaction Pathways for Incorporating the Prop-1-en-2-yl Moiety

Several reaction pathways can be envisioned for the construction of 2-Methyl-2-(prop-1-en-2-yl)adamantane from 2-adamantanone. These pathways primarily differ in the method used to introduce the isopropenyl group.

Olefinic Transformations and Alkylation Strategies

A robust and straightforward approach involves the use of organometallic reagents to add the necessary carbon frameworks to the carbonyl group of 2-adamantanone, followed by an elimination reaction to form the double bond.

The synthesis can be initiated by a Grignard reaction. First, methylmagnesium bromide is reacted with 2-adamantanone to form the tertiary alcohol, 2-methyladamantan-2-ol . This intermediate is then subjected to a second nucleophilic addition using an isopropenyl organometallic reagent, such as isopropenylmagnesium bromide or isopropenyllithium. However, a more common and often higher-yielding approach involves a Wittig-type reaction or a dehydration following a second Grignard addition.

A plausible two-step sequence is as follows:

Grignard Addition of Methyl Group: 2-Adamantanone is treated with methylmagnesium bromide in an ethereal solvent (e.g., diethyl ether or THF) to yield 2-methyladamantan-2-ol.

Dehydration to form Alkene: The resulting tertiary alcohol is then dehydrated under acidic conditions (e.g., using sulfuric acid or phosphoric acid) or with a milder reagent like Martin's sulfurane to introduce the double bond. However, this would lead to a mixture of isomers. A more controlled method is needed.

A more precise synthesis involves the following steps:

Grignard Addition of Isopropenyl Group: Reaction of 2-adamantanone with isopropenylmagnesium bromide would yield 2-(prop-1-en-2-yl)adamantan-2-ol .

Oxidation and subsequent Grignard: This route is less direct.

The most direct alkylation strategy involves a two-step nucleophilic addition to the ketone:

Reaction of 2-adamantanone with methylmagnesium bromide to form 2-methyladamantan-2-ol.

This tertiary alcohol cannot be directly alkylated. Therefore, a more viable route is the reaction of 2-adamantanone with isopropenyllithium to form the corresponding tertiary alcohol, followed by methylation of the adamantane framework, which is not a straightforward transformation.

The most logical pathway is a Grignard reaction followed by dehydration. 2-Adamantanone can be reacted with methylmagnesium bromide to produce 2-methyladamantan-2-ol . Subsequent dehydration of this tertiary alcohol would lead to the formation of an alkene. However, this dehydration can result in a mixture of isomeric alkenes. A more controlled approach is necessary to selectively form the desired product.

A Wittig reaction provides a more direct method for olefination. The reaction of 2-adamantanone with a suitable phosphorus ylide, such as isopropylidenetriphenylphosphorane (generated from isopropyltriphenylphosphonium (B8661593) bromide and a strong base like n-butyllithium), would directly yield 2-isopropylideneadamantane . Subsequent allylic functionalization would be required to introduce the methyl group at the C2 position, which can be challenging.

Therefore, the most practical olefinic transformation strategy is the reaction of 2-adamantanone with methylmagnesium bromide to give 2-methyladamantan-2-ol, followed by the introduction of the isopropenyl group. A more refined approach is to first create the isopropenyl group from the ketone.

A highly effective method is the Wittig reaction on 2-adamantanone to form 2-isopropylideneadamantane, followed by functionalization. However, a more direct route to the target molecule is a two-step process from 2-adamantanone:

Reaction with methylmagnesium bromide to form the tertiary alcohol, 2-methyladamantan-2-ol.

Reaction of this alcohol with an acetylide, followed by reduction. This is overly complex.

The most plausible synthesis is:

Addition of an acetylide: React 2-adamantanone with lithium acetylide to form 2-ethynyl-2-hydroxyadamantane .

Methylation: Methylate the hydroxyl group to form a methoxy (B1213986) ether, followed by other steps, or directly methylate the tertiary alcohol, which is not feasible.

Let's reconsider the initial Grignard/dehydration strategy.

Grignard Reaction: 2-Adamantanone + isopropenylmagnesium bromide → 2-(prop-1-en-2-yl)adamantan-2-ol.

Substitution of Hydroxyl Group: The tertiary hydroxyl group can be substituted with a methyl group. This is not a standard transformation.

A more viable route:

Grignard Reaction: 2-Adamantanone + methylmagnesium bromide → 2-methyladamantan-2-ol.

Dehydration: Dehydration of 2-methyladamantan-2-ol will lead to a mixture of 2-methyl-2-adamantene and 2-methyleneadamantane . This does not yield the desired product.

Therefore, the most logical synthesis must construct the quaternary center and the double bond in separate, controlled steps.

Grignard reaction: 2-Adamantanone reacts with isopropenylmagnesium bromide to give 2-(prop-1-en-2-yl)adamantan-2-ol.

Conversion of OH to a leaving group and substitution: This is unlikely to be efficient at a neopentyl-like tertiary center.

A better approach:

Shapiro or Bamford-Stevens reaction on the tosylhydrazone of 2-acetyladamantane . This requires the synthesis of 2-acetyladamantane first, which can be prepared from 2-adamantanecarboxylic acid.

Wittig Reaction: The most direct route would be a Wittig reaction on a ketone precursor. The required ketone would be 2-methyl-2-adamantyl methyl ketone , which is not readily available.

Let's return to the most promising precursor, 2-adamantanone .

Reaction with acetone (B3395972) cyanohydrin followed by hydrolysis would give 2-hydroxy-2-adamantanecarboxylic acid .

Reduction and methylation would eventually lead to the target structure, but this is a lengthy process.

The most direct and plausible synthesis is likely a Peterson olefination or a Tebbe/Petasis olefination on 2-acetyl-2-methyladamantane . The synthesis of this ketone precursor would be the key challenge.

Given the constraints, a proposed synthesis based on fundamental reactions would be:

Alkylation of 2-adamantanone: Form the enolate of 2-adamantanone and alkylate with a methyl halide to give 2-methyl-2-adamantanone . This is difficult due to the bridgehead nature of the adjacent carbons.

Direct functionalization: A more likely route is the Ritter reaction on 2-methyl-2-adamantanol (B56294) with acetonitrile (B52724) to introduce an acetamido group, which can then be further manipulated. nih.gov

A practical synthesis is proposed as follows:

Grignard Reaction: 2-Adamantanone is reacted with methylmagnesium bromide to yield 2-methyladamantan-2-ol .

Oxidative cleavage and re-formation: This is not practical.

Let's assume the synthesis proceeds via an intermediate that can be converted to the isopropenyl group.

Addition of a protected acetone enolate: For instance, the lithium enolate of acetonedimethyl ketal to 2-adamantanone.

Methylation of the resulting tertiary alcohol at the C2 position.

Deprotection and elimination to form the isopropenyl group.

This is becoming overly complex. The most straightforward, albeit potentially low-yielding, method would be a one-pot reaction. However, a stepwise synthesis is more likely to be controlled.

Final Proposed Route:

Synthesis of 2-acetyladamantane: This can be achieved from adamantan-2-one through various multi-step procedures.

Methylation of 2-acetyladamantane: The enolate of 2-acetyladamantane is formed and then quenched with a methylating agent to give 2-acetyl-2-methyladamantane .

Wittig Reaction: The resulting ketone is then subjected to a Wittig reaction with methylenetriphenylphosphorane to yield the final product, 2-Methyl-2-(prop-1-en-2-yl)adamantane .

| Reaction Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Acetyladamantane | 1. LDA, THF, -78 °C; 2. CH₃I | 2-Acetyl-2-methyladamantane |

| 2 | 2-Acetyl-2-methyladamantane | Ph₃P=CH₂, THF, rt | 2-Methyl-2-(prop-1-en-2-yl)adamantane |

Coupling Reactions (e.g., Palladium-Catalyzed Approaches)

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, though their application to the tertiary C2 position of adamantane can be challenging. nih.govsigmaaldrich.comnih.gov A hypothetical route could involve the coupling of a 2-methyl-2-adamantyl derivative with an isopropenyl organometallic reagent.

For this to be feasible, a precursor such as 2-bromo-2-methyladamantane would be required. The synthesis of this precursor could be achieved from 2-methyladamantan-2-ol via treatment with HBr.

The subsequent cross-coupling reaction would be a Suzuki-Miyaura or Stille coupling :

Suzuki-Miyaura Coupling: 2-Bromo-2-methyladamantane could be coupled with isopropenylboronic acid or its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands) and a base. sigmaaldrich.com

Stille Coupling: Alternatively, coupling with isopropenyltributyltin could be employed, also under palladium catalysis.

The steric hindrance at the tertiary C2 position of the adamantane cage would likely necessitate carefully optimized reaction conditions, including the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the reductive elimination step. nih.govbeilstein-journals.org

| Catalyst System for Hypothetical Suzuki Coupling |

| Palladium Precatalyst |

| Pd(OAc)₂ |

| Pd₂(dba)₃ |

| Ligand |

| SPhos |

| XPhos |

| Buchwald-type biarylphosphines |

| Base |

| K₃PO₄ |

| Cs₂CO₃ |

| Solvent |

| Toluene |

| Dioxane |

Rearrangement-Based Syntheses (e.g., Protoadamantane Rearrangements)

Syntheses involving rearrangements of protoadamantane precursors offer an elegant, albeit intricate, alternative for accessing 2-substituted adamantanes. rsc.orgrsc.org These reactions typically proceed through carbocationic intermediates, and the substitution pattern of the final adamantane product is dictated by the structure of the protoadamantane starting material and the reaction conditions.

A potential, though highly complex, strategy could involve the synthesis of a suitably substituted protoadamantane that, upon acid-catalyzed rearrangement (a Wagner-Meerwein type shift), would yield the 2-methyl-2-(prop-1-en-2-yl)adamantane skeleton. For instance, a protoadamantene derivative could be synthesized and then subjected to conditions that would generate a carbocation at a strategic position, initiating the rearrangement to the more stable adamantane framework. rsc.org The precise control of the substituent positions during such a rearrangement would be a significant synthetic challenge.

Stereochemical Control and Regioselectivity in Synthesis

The target molecule, 2-Methyl-2-(prop-1-en-2-yl)adamantane, is achiral. Therefore, stereochemical control in the sense of enantioselectivity is not a factor in its synthesis. However, the concepts of regioselectivity and diastereoselectivity are highly relevant in the synthesis of its precursors and in related adamantane chemistry.

Regioselectivity: The primary challenge in the synthesis of C2-substituted adamantanes is achieving functionalization at the secondary carbon (C2) in the presence of the more reactive tertiary bridgehead carbons (C1, C3, C5, C7). Starting the synthesis from 2-adamantanone inherently solves this problem, as the carbonyl group provides a definitive reactive site at the C2 position. Any subsequent reactions on this precursor, such as Grignard additions or Wittig reactions, will be regiochemically defined. In rearrangement-based syntheses, the regioselectivity is governed by the substitution pattern of the protoadamantane precursor and the migratory aptitudes of the various groups during the carbocationic rearrangement. rsc.org

Stereochemical Considerations in Intermediates: While the final product is achiral, some synthetic intermediates may be chiral or have diastereomers. For example, if a chiral reagent or catalyst were used in one of the synthetic steps, it could lead to the formation of chiral intermediates. However, in the proposed syntheses using achiral reagents, any racemic intermediates would ultimately lead to the achiral final product. For instance, the synthesis of many 1,2-disubstituted adamantane derivatives results in chiral molecules, and controlling the stereochemistry of these substitutions is a key aspect of their synthesis. nih.gov

Optimization of Synthetic Conditions and Process Efficiency

Given the structure of 2-Methyl-2-(prop-1-en-2-yl)adamantane, two primary retrosynthetic disconnections are most plausible. The first involves the formation of the isopropenyl group from a suitable precursor at the C-2 position, while the second would build the adamantane cage with the desired substituents already in place, a significantly more complex approach. This section will focus on the former, more practical strategy, exploring the optimization of key transformations from readily available starting materials.

A logical precursor to the target molecule is 2-methyl-2-adamantanol . This tertiary alcohol provides a strategic starting point for introducing the exocyclic double bond. Another viable route could commence from 2-adamantanone , which would require the introduction of both the methyl and the isopropenyl groups.

Route A: Dehydration of 2-Methyl-2-adamantanol

The acid-catalyzed dehydration of tertiary alcohols is a classic and effective method for the synthesis of alkenes. In this case, the dehydration of 2-methyl-2-adamantanol would be expected to yield the desired product.

Reaction Scheme: 2-Methyl-2-adamantanol → 2-Methyl-2-(prop-1-en-2-yl)adamantane + H₂O

The optimization of this reaction would center on several key parameters to maximize the yield of the target alkene and minimize the formation of potential side products, such as rearranged isomers, which are less likely with the rigid adamantane framework.

Key Optimization Parameters:

Acid Catalyst: A variety of acid catalysts can be employed, ranging from protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) to solid acid catalysts such as acidic alumina (B75360) (Al₂O₃) or ion-exchange resins (e.g., Amberlyst-15). The choice of catalyst can significantly impact reaction temperature, selectivity, and ease of workup.

Temperature: The reaction temperature is a critical factor. Insufficient heat will result in a slow or incomplete reaction, while excessive temperatures could lead to undesired side reactions or decomposition. The optimal temperature will be dependent on the chosen catalyst.

Solvent: The reaction can be performed neat or in a high-boiling inert solvent. The use of a solvent can aid in temperature control and facilitate product isolation.

Below is a hypothetical data table illustrating potential optimization studies for this dehydration reaction.

| Entry | Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | 100 | Toluene | 4 | 75 |

| 2 | H₃PO₄ (85%) | 150 | Xylene | 6 | 80 |

| 3 | Acidic Al₂O₃ | 200 | Neat (gas phase) | - | 85 |

| 4 | Amberlyst-15 | 120 | Toluene | 8 | 90 |

Route B: Olefination of 2-Adamantanone

An alternative strategy involves the conversion of 2-adamantanone to the target alkene. This would likely be a two-step process: first, a Grignard reaction to form 2-methyl-2-adamantanol, followed by dehydration as described above, or a direct olefination to introduce the isopropenyl group. The Wittig and Peterson olefination reactions are powerful tools for this purpose.

Wittig Olefination: This reaction would involve the use of a phosphorus ylide, specifically isopropylidenetriphenylphosphorane, reacting with 2-adamantanone.

Reaction Scheme: 2-Adamantanone + Ph₃P=C(CH₃)₂ → 2-Methyl-2-(prop-1-en-2-yl)adamantane + Ph₃PO

Optimization would focus on the choice of base for generating the ylide and the reaction solvent and temperature to ensure efficient conversion, particularly with the sterically hindered 2-adamantanone.

Peterson Olefination: This silicon-based olefination offers an alternative to the Wittig reaction. acs.orgacs.orgnih.govcuni.cz It involves the reaction of an α-silyl carbanion with a ketone.

Reaction Scheme (Simplified): 2-Adamantanone + (CH₃)₃Si-CH(Li)-CH₃ → Intermediate → 2-Methyl-2-(prop-1-en-2-yl)adamantane

The optimization of the Peterson olefination provides flexibility as the elimination of the intermediate β-hydroxysilane can be directed to the desired alkene under either acidic or basic conditions. acs.orgacs.org

The following table outlines a comparison of these olefination strategies for process efficiency.

| Method | Reagents | Key Optimization Parameters | Potential Advantages |

| Wittig Reaction | Isopropyltriphenylphosphonium halide, strong base, 2-adamantanone | Base selection (e.g., n-BuLi, NaH), solvent (e.g., THF, DMSO), temperature | Well-established, high yields for many ketones. researchgate.netrsc.orgnih.gov |

| Peterson Olefination | α-Silyl carbanion, 2-adamantanone | Conditions for elimination (acidic vs. basic), solvent | Can offer stereochemical control in other systems, mild conditions for elimination. acs.orgacs.org |

Emerging Synthetic Approaches and Green Chemistry Principles in Adamantane Synthesis

The synthesis of adamantane derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Furthermore, emerging technologies are providing new avenues for the construction and functionalization of the adamantane core.

Green Chemistry in Adamantane Synthesis:

Solvent-Free Reactions: Performing reactions without a solvent, where possible, reduces volatile organic compound (VOC) emissions and simplifies product purification. For instance, the Biginelli reaction to produce adamantane-containing dihydropyrimidine (B8664642) derivatives has been successfully conducted under solvent-free conditions, leading to higher yields and shorter reaction times. nih.gov This principle could be applied to the dehydration of 2-methyl-2-adamantanol using a solid acid catalyst.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The development of highly efficient catalysts for adamantane synthesis and functionalization is an active area of research. This includes the use of superacid catalysts for the isomerization of precursors to the adamantane cage, which can significantly improve yields. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Direct C-H functionalization methods are particularly attractive from an atom economy perspective as they avoid the need for pre-functionalized starting materials. nih.gov

Emerging Synthetic Approaches:

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. numberanalytics.com The synthesis of adamantane derivatives has been successfully demonstrated using flow chemistry, for example, in the preparation of an analgesic adamantane derivative. acs.org A flow process for the dehydration of 2-methyl-2-adamantanol over a packed-bed solid acid catalyst could offer a highly efficient and continuous method for producing 2-Methyl-2-(prop-1-en-2-yl)adamantane.

The table below summarizes how these emerging and green principles could be applied to the synthesis of the target compound.

| Principle/Approach | Application to Synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane | Potential Benefits |

| Solvent-Free Synthesis | Dehydration of 2-methyl-2-adamantanol over a solid acid catalyst at elevated temperature. | Reduced solvent waste, simplified purification, lower environmental impact. nih.gov |

| Flow Chemistry | Pumping a solution of 2-methyl-2-adamantanol through a heated column packed with a solid acid catalyst. | Improved safety, consistent product quality, ease of scalability, higher throughput. acs.orgnumberanalytics.com |

| Photocatalytic C-H Functionalization | Direct introduction of methyl and alkenyl groups onto the adamantane skeleton using photoredox catalysis. | High atom economy, avoids pre-functionalization, mild reaction conditions. acs.orgnih.gov |

| Biocatalysis | Enzymatic reactions for the synthesis or modification of adamantane precursors. | High selectivity, mild and environmentally friendly conditions, reduced byproducts. |

The application of these modern synthetic strategies holds the potential to make the synthesis of complex adamantane derivatives like 2-Methyl-2-(prop-1-en-2-yl)adamantane more efficient, sustainable, and economically viable.

Structural and Conformational Analysis of 2 Methyl 2 Prop 1 En 2 Yl Adamantane

Principles of Adamantane (B196018) Cage Conformation and Rigidity

Adamantane (tricyclo[3.3.1.13,7]decane) is the simplest diamondoid, a class of hydrocarbons with a cage-like structure resembling a single unit of a diamond crystal lattice. wikipedia.org This structure is composed of three fused cyclohexane (B81311) rings, all in the stable chair conformation. yale.edu This fusion results in a highly symmetrical (Td point group), rigid, and virtually strain-free molecule. wikipedia.org The carbon-carbon bond lengths are approximately 1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, contributing to its remarkable stability. wikipedia.org

The adamantane cage is characterized by two distinct types of carbon atoms: four methine carbons at the bridgehead positions (tertiary carbons) and six methylene (B1212753) carbons at the secondary positions. yale.edu This inherent rigidity is a defining feature, meaning the cage itself does not undergo conformational changes like ring-flipping that is common in simple cyclohexanes. nih.govnih.gov Any conformational dynamics in adamantane derivatives are therefore almost exclusively associated with the substituents attached to the cage, rather than the cage itself. nih.gov This rigid scaffold provides a stable, lipophilic core that is foundational to its use in various chemical applications. nih.gov

Conformational Isomerism Arising from the Isopropenyl Group

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation around single bonds. youtube.comyoutube.com In 2-Methyl-2-(prop-1-en-2-yl)adamantane, the key single bond allowing for this isomerism is the C-C bond connecting the quaternary C2 atom of the adamantane cage to the isopropenyl group.

Rotation around this bond gives rise to different spatial arrangements of the isopropenyl group relative to the adamantane cage. These different arrangements, known as rotamers, will have varying levels of steric hindrance and, consequently, different potential energies. youtube.com The most stable conformers will be those that minimize the steric repulsion between the atoms of the isopropenyl group (specifically its methyl and vinyl protons) and the nearby protons on the adamantane cage. youtube.com

The energy landscape of this rotation would show energy minima corresponding to staggered conformations, where the substituents are furthest apart, and energy maxima for eclipsed conformations, where they are closest. youtube.com While specific energy barriers for 2-Methyl-2-(prop-1-en-2-yl)adamantane are not documented, it can be inferred that the molecule will preferentially exist in the lower-energy, staggered conformations. The interconversion between these conformers is typically rapid at room temperature.

Spectroscopic Methodologies for Structural Elucidation (Focus on Techniques and Interpretations)

The definitive structure of 2-Methyl-2-(prop-1-en-2-yl)adamantane would be elucidated using a combination of modern spectroscopic techniques.

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. youtube.com For 2-Methyl-2-(prop-1-en-2-yl)adamantane, the substitution at the C2 position breaks the high symmetry of the parent adamantane cage, leading to more complex spectra where most cage protons and carbons become chemically non-equivalent. youtube.com

¹H NMR: The proton NMR spectrum would be expected to show several distinct signals. The isopropenyl group would produce two characteristic signals: a singlet for the methyl protons and two closely spaced signals for the two non-equivalent vinyl protons (=CH₂). The methyl group at the C2 position would appear as a sharp singlet. The remaining signals would correspond to the protons of the adamantane cage, likely appearing as a series of complex, overlapping multiplets in the upfield region. mdpi.com

¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms. Due to the lack of symmetry, a unique signal would be expected for almost every carbon atom in the molecule. Key signals would include those for the quaternary C2 carbon of the adamantane cage, the two sp² carbons of the isopropenyl group, and the carbons of the two methyl groups. The remaining signals would correspond to the other nine carbons of the adamantane skeleton. mdpi.comchemicalbook.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. COSY would reveal proton-proton coupling networks, helping to trace the connectivity within the adamantane cage. HSQC would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-2-(prop-1-en-2-yl)adamantane (Note: These are estimated values based on data for adamantane, 2-methyladamantane, and isopropenyl-containing compounds.)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Adamantane CH₂, CH | 1.5 - 2.0 (complex multiplets) | 28 - 40 |

| Adamantane C2 (quaternary) | - | ~40-45 |

| C2-CH₃ | ~1.0 (singlet) | ~25-30 |

| Isopropenyl CH₃ | ~1.7 (singlet) | ~22-26 |

| Isopropenyl =CH₂ | ~4.7 - 4.9 (two singlets/narrow multiplets) | ~110-115 |

| Isopropenyl C =CH₂ | - | ~145-150 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

The IR spectrum of 2-Methyl-2-(prop-1-en-2-yl)adamantane would be dominated by absorptions corresponding to C-H bonds and the C=C double bond.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would indicate the sp³ C-H bonds of the adamantane cage and the methyl groups. A weaker absorption just above 3000 cm⁻¹ (~3075 cm⁻¹) would correspond to the sp² C-H stretching of the vinyl group. sci-hub.ru

C=C Stretching: A characteristic absorption band around 1640-1650 cm⁻¹ would confirm the presence of the isopropenyl C=C double bond. sci-hub.ru

C-H Bending: A series of bands in the 1375-1465 cm⁻¹ region would correspond to the bending vibrations (scissoring, wagging) of the CH₂ and CH₃ groups. wikipedia.orgyoutube.com An out-of-plane bending vibration (wag) for the =CH₂ group would be expected around 890 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing a strong signal for the symmetric C=C stretch of the isopropenyl group. nih.govchemicalbook.com

Table 2: Predicted Principal IR Absorption Bands for 2-Methyl-2-(prop-1-en-2-yl)adamantane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | Stretching | =C-H (sp²) |

| 2850 - 2960 | Stretching | -C-H (sp³) |

| 1640 - 1650 | Stretching | C=C |

| ~1450 | Bending (scissoring/deformation) | -CH₂- and -CH₃ |

| ~1375 | Bending (symmetric deformation) | -CH₃ |

| ~890 | Out-of-plane bending (wag) | =CH₂ |

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. cdnsciencepub.com For 2-Methyl-2-(prop-1-en-2-yl)adamantane (C₁₄H₂₂), the molecular weight is 190.33 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 190. The fragmentation pattern would likely involve several key pathways:

Loss of a methyl group: Cleavage of a methyl group would result in a stable tertiary carbocation, giving a fragment at m/z = 175 ([M-15]⁺).

Loss of the isopropenyl group: Cleavage of the entire isopropenyl substituent would lead to the 2-methyl-2-adamantyl cation, also resulting in a fragment at m/z = 149 ([M-41]⁺).

Adamantane cage fragmentation: The adamantyl cation itself is known to undergo further fragmentation. The most prominent fragment in the mass spectra of many adamantane derivatives is the adamantyl cation at m/z = 135, resulting from the loss of the substituents and one additional hydrogen. cdnsciencepub.com Subsequent fragmentation of the cage can lead to other characteristic smaller ions, such as those at m/z = 93, 80, and 79. wikipedia.orgcdnsciencepub.comnih.gov

Table 3: Predicted Major Fragments in the EI Mass Spectrum of 2-Methyl-2-(prop-1-en-2-yl)adamantane

| m/z | Proposed Identity |

| 190 | Molecular Ion [C₁₄H₂₂]⁺˙ |

| 175 | [M - CH₃]⁺ |

| 149 | [M - C₃H₅]⁺ (2-methyladamantyl cation) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 93 | [C₇H₉]⁺ |

| 79 | [C₆H₇]⁺ |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and conformational arrangements. mdpi.com While adamantane itself forms an ordered tetragonal crystal structure at low temperatures, many of its derivatives can be crystallized at ambient conditions. wikipedia.org

If a suitable single crystal of 2-Methyl-2-(prop-1-en-2-yl)adamantane or a closely related derivative could be grown, X-ray diffraction analysis would unambiguously determine its three-dimensional structure. mdpi.comresearchgate.net This would provide invaluable data, including:

The exact conformation of the isopropenyl group relative to the adamantane cage in the solid state.

Precise measurements of all C-C and C-H bond lengths and angles, confirming any minor distortions from ideal geometries.

Information on how the molecules pack together in the crystal lattice.

Without experimental data, one can only reference the known structure of adamantane, which has C-C bond lengths of 1.54 Å. wikipedia.org

Chirality and Stereochemistry of Substituted Adamantanes

The rigid, cage-like structure of adamantane provides a unique scaffold for the study of stereoisomerism. When substituents are introduced onto the adamantane framework, the potential for chirality arises, leading to molecules with distinct three-dimensional arrangements and chiroptical properties. The specific placement of substituents dictates the nature and presence of stereogenic elements within the molecule.

For the compound 2-Methyl-2-(prop-1-en-2-yl)adamantane , the carbon at the 2-position of the adamantane ring is of particular interest. This carbon is bonded to four different groups: the adamantane cage itself (at two points, C1 and C3), a methyl group, and a prop-1-en-2-yl group. This substitution pattern at a bridge position of the adamantane core creates a chiral center.

The adamantane skeleton is inherently symmetric. However, the introduction of two different substituents at the C2 position breaks this symmetry. The methyl group and the prop-1-en-2-yl group are distinct in their chemical nature and spatial requirements. The prop-1-en-2-yl group, containing a double bond, introduces a planar element into the otherwise saturated and rigid structure.

The presence of the C2 substituents means the molecule cannot be superimposed on its mirror image, a fundamental condition for chirality. Consequently, 2-Methyl-2-(prop-1-en-2-yl)adamantane exists as a pair of enantiomers. These enantiomers are expected to have identical physical properties such as melting point and boiling point, but will rotate plane-polarized light in equal and opposite directions.

While general principles of adamantane chemistry suggest the chirality of this compound, specific experimental data on its stereoisomers, such as their absolute configurations (R/S notation) and the specific rotation values, would require dedicated synthetic and analytical investigation.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Prop 1 En 2 Yl Adamantane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For adamantane (B196018) derivatives, these methods provide insights into how substitution affects the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict molecular properties of adamantane derivatives, such as their geometric and electronic characteristics. sciencepg.com Studies on various alkyladamantanes using DFT with the B3LYP functional and a 6-31G* basis set have successfully calculated their total energies and normal vibration frequencies. sciencepg.com These calculations have shown good agreement with experimental data where available, demonstrating the reliability of DFT for this class of compounds. sciencepg.com

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, DFT calculations would be crucial for determining properties such as the dipole moment, polarizability, and the distribution of electron density. The presence of the π-system in the prop-1-en-2-yl group is expected to significantly influence these properties compared to simple alkyl-substituted adamantanes. The electron-rich double bond would likely be a site of significant chemical reactivity, a feature that can be quantified using DFT-derived reactivity descriptors.

Table 1: Calculated Electronic Characteristics of Representative Alkyladamantanes using DFT (B3LYP/6-31G)*

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Dipole Moment (Debye) |

| 1-n-propyladamantane | -0.25324 | 0.08626 | 0.0098 |

| 1-isopropyladamantane | -0.25559 | 0.07514 | 0.0808 |

| 2-n-propyladamantane | -0.25327 | 0.06330 | 0.1036 |

| 1-n-butyladamantane | -0.25170 | 0.06446 | 0.0945 |

Data is for illustrative purposes based on studies of similar compounds. sciencepg.com

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for calculating molecular energies and optimizing geometries. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for more accurate energy calculations of adamantane derivatives. nih.gov

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, geometry optimization using ab initio methods would provide precise bond lengths, bond angles, and dihedral angles. This would be particularly important for accurately describing the orientation of the isopropenyl group relative to the adamantane cage. Energy calculations at a high level of theory would yield a reliable value for the molecule's heat of formation and stability relative to other isomers. nist.gov

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The rigid nature of the adamantane cage limits its conformational flexibility. However, the substituents on the cage can have multiple rotational conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space.

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, the primary source of conformational flexibility is the rotation around the single bond connecting the isopropenyl group to the adamantane ring. A potential energy surface scan of this rotation using molecular mechanics would reveal the most stable conformations and the energy barriers between them.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and identify the most populated conformations. Such studies have been performed on other substituted adamantanes to understand their structural properties. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with a reasonable degree of accuracy. These predictions would be instrumental in assigning the peaks in an experimental NMR spectrum. For adamantane itself, the 1H NMR spectrum shows two broad signals for the bridgehead and methylene (B1212753) protons, and the 13C NMR spectrum shows two signals at approximately 28.46 and 37.85 ppm. chemicalbook.com The substitution in 2-Methyl-2-(prop-1-en-2-yl)adamantane would lead to a more complex spectrum, which computational prediction could help to unravel.

Similarly, the vibrational frequencies and intensities for the infrared (IR) spectrum can be calculated using DFT. researchgate.netnih.gov The calculated spectrum can be compared with an experimental spectrum to confirm the structure of the molecule. Key vibrational modes for 2-Methyl-2-(prop-1-en-2-yl)adamantane would include the C=C stretch of the isopropenyl group, as well as the characteristic C-H and C-C vibrations of the adamantane cage. For the parent adamantane, characteristic vibrational absorptions occur for CH stretches near 2900 cm-1 and CH2 scissoring at about 1450 cm-1. researchgate.net

Table 2: Predicted Vibrational Frequencies for Adamantane (Illustrative)

| Vibrational Mode | Calculated Frequency (cm-1) |

| CH Stretch | 2948 |

| CH Stretch | 2954 |

| CH2 Scissor | 1430 |

Data is for the parent adamantane molecule and serves as a reference. researchgate.net

Computational Analysis of Reaction Pathways and Transition States

Understanding the reactivity of a molecule involves studying the mechanisms of its reactions. Computational chemistry can be used to map out the potential energy surface for a reaction, identifying intermediates and transition states.

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, a key reaction would be electrophilic addition to the double bond of the isopropenyl group. Computational methods could be used to model the reaction with various electrophiles, such as HBr or Br2. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction mechanism and the regioselectivity (Markovnikov vs. anti-Markovnikov addition) could be elucidated. The stability of the resulting carbocation intermediate, with the positive charge adjacent to the bulky adamantane group, would be a key factor to investigate.

Theoretical Insights into Reactivity and Selectivity

Computational methods can provide valuable insights into the factors that govern the reactivity and selectivity of chemical reactions. For adamantane derivatives, these insights can help in designing new synthetic routes and predicting the outcomes of reactions.

The electronic properties of 2-Methyl-2-(prop-1-en-2-yl)adamantane, as calculated by DFT, can be used to predict its reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap often indicates higher reactivity. The distribution of these frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack.

Intermolecular Interactions and Crystal Packing from a Theoretical Perspective

The solid-state architecture of molecular crystals is governed by the principle of maximizing packing efficiency while optimizing intermolecular interactions. For 2-Methyl-2-(prop-1-en-2-yl)adamantane, a nonpolar hydrocarbon, the primary intermolecular forces at play are expected to be the weak van der Waals forces, specifically London dispersion forces.

Dominance of van der Waals Interactions and Molecular Shape

The adamantane molecule (C₁₀H₁₆) itself is a classic example of a compound whose crystal structure is dictated by its shape and the resulting van der Waals interactions. wikipedia.orgacs.org Adamantane molecules are globular and highly symmetrical, which allows them to pack in a face-centered cubic (fcc) crystal lattice at room temperature. wikipedia.org In this plastic-crystalline phase, the molecules are orientationally disordered, meaning they can rotate at their lattice positions. wikipedia.orgacs.org Upon cooling, adamantane undergoes a phase transition to a more ordered tetragonal phase. wikipedia.orgacs.org

For 2-Methyl-2-(prop-1-en-2-yl)adamantane, the introduction of substituents on the adamantane core breaks this high symmetry. The methyl and isopropenyl groups add steric bulk and create a more irregular molecular surface. This departure from a spherical shape is expected to prevent the formation of a plastic-crystalline phase with high rotational disorder. Instead, a more specific "lock-and-key" type of packing arrangement is anticipated, where the protrusions of one molecule fit into the hollows of its neighbors to maximize contact surface area and, consequently, the attractive dispersion forces. libretexts.orgbccampus.ca

Role of Substituents in Crystal Packing

The presence of the 2-methyl and 2-(prop-1-en-2-yl) groups introduces several features that will influence the crystal packing:

Steric Hindrance: These groups significantly increase the molecule's volume and disrupt the simple, close packing observed in unsubstituted adamantane. Studies on other substituted adamantanes have shown that even small alkyl groups can lead to looser crystal packing. nih.gov For instance, the introduction of two methyl groups in memantine (B1676192) hydrochloride, an adamantane derivative, results in a crystal structure with significant solvent-accessible voids, a feature not seen in the less substituted amantadine (B194251) hydrochloride. nih.gov

Potential for C-H···π Interactions: The isopropenyl group contains a π-system (C=C double bond). This introduces the possibility of weak C-H···π interactions, where a C-H bond from the adamantane cage or methyl group of a neighboring molecule points towards the electron cloud of the double bond. While weaker than hydrogen bonds, these interactions are known to be structure-directing in many organic crystals.

Computational Prediction and Energetics

Modern computational methods, such as Crystal Structure Prediction (CSP), are powerful tools for exploring the potential packing arrangements of organic molecules. A theoretical CSP study on 2-Methyl-2-(prop-1-en-2-yl)adamantane would involve generating thousands of hypothetical crystal structures and ranking them based on their calculated lattice energies.

The lattice energy landscape for a molecule like this would likely show several competing polymorphs (different crystal structures of the same compound) that are very close in energy. The final, experimentally observed structure would be one of these low-energy minima.

To quantify the strength of interactions, methods like the CLP-PIXEL method can be used on predicted or experimentally determined structures of related compounds. mdpi.com This method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion terms, providing detailed insight into the nature of the forces holding the crystal together. For nonpolar molecules like 2-Methyl-2-(prop-1-en-2-yl)adamantane, the dispersion term is expected to be overwhelmingly dominant.

The following table presents data from computational studies on related adamantane derivatives to illustrate the types and magnitudes of intermolecular interaction energies.

| Compound/Dimer System | Interaction Type | Calculated Interaction Energy (kcal mol⁻¹) (Method) | Key Finding |

| Adamantane Clusters | Lennard-Jones + Coulomb | Not specified per dimer, but magic numbers at N=13, 19, 38 indicate stable packing motifs. | Icosahedral and face-centered cubic packing schemes are favored depending on cluster size. nih.gov |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | N–H···S/O, C–H···S/O | -24.4 to -4.0 (CLP-PIXEL) | The structure is stabilized by a combination of hydrogen bonds and weaker C-H contacts. mdpi.com |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | N–H···O, C–H···π | -32.2 to -4.9 (CLP-PIXEL) | The primary dimer is stabilized by strong N-H···O interactions, with a 74% electrostatic contribution. mdpi.com |

This table is illustrative and uses data from related, more functionalized adamantane derivatives to provide context for the types of computational analyses performed.

Reactivity and Reaction Mechanisms of 2 Methyl 2 Prop 1 En 2 Yl Adamantane

Electrophilic Addition Reactions to the Olefinic Moiety

The isopropenyl group of 2-Methyl-2-(prop-1-en-2-yl)adamantane readily undergoes electrophilic addition, a characteristic reaction of alkenes. The reaction proceeds via the formation of a carbocation intermediate. Following Markovnikov's rule, the electrophile (E⁺) adds to the terminal CH₂ carbon of the double bond, leading to the formation of a highly stable tertiary carbocation on the internal carbon, which is also directly attached to the adamantane (B196018) cage. This carbocation is stabilized by both the adjacent methyl group and the tertiary carbon of the adamantane skeleton. The subsequent attack by a nucleophile (Nu⁻) on this carbocation yields the final addition product. youtube.com

The general mechanism involves two main steps:

The pi bond of the alkene attacks an electrophile, forming a new carbon-electrophile bond and a carbocation intermediate. youtube.com

A nucleophile attacks the carbocation, forming the final product. youtube.com

Due to the extreme stability of the tertiary carbocation formed, these reactions are typically rapid and regioselective.

Table 1: Examples of Electrophilic Addition Reactions

| Reaction | Reagent(s) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product |

|---|---|---|---|---|

| Hydrohalogenation | H-X (e.g., HBr, HCl) | H⁺ | X⁻ (Br⁻, Cl⁻) | 2-(2-Halopropan-2-yl)-2-methyladamantane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | H⁺ | H₂O | 2-(2-Hydroxypropan-2-yl)-2-methyladamantane |

| Halogenation | X₂ (e.g., Br₂) | "Br⁺" | Br⁻ | 2-(1,2-Dihalopropan-2-yl)-2-methyladamantane |

Radical Processes Involving the Unsaturated System and Adamantane Core

Radical reactions can be initiated at either the isopropenyl group or the adamantane core. The addition of radicals to the double bond, such as in the anti-Markovnikov hydrobromination with HBr in the presence of peroxides, would proceed via a radical chain mechanism. In this case, the bromine radical adds to the internal carbon of the double bond to form a more stable tertiary radical on the carbon adjacent to the adamantane cage. Subsequent hydrogen abstraction from HBr completes the reaction.

The adamantane cage itself is susceptible to radical abstraction, particularly at its tertiary (bridgehead) positions. nih.gov While the C2 position in the parent compound is quaternary, the bridgehead C1, C3, C5, and C7 positions are potential sites for radical reactions, although this is less common than reactions at the more accessible olefinic moiety. The adamantyl radical is known for its stability, which facilitates its formation in various homolytic reactions. nih.gov

Nucleophilic Attack and Substitution Pathways on the Adamantane Cage

Direct nucleophilic substitution on the saturated adamantane framework is unfeasible. However, nucleophilic attack is a key step in reactions that proceed through a carbocation intermediate, such as the S_N1 (Substitution, Nucleophilic, Unimolecular) reaction. masterorganicchemistry.comlabster.com The 2-adamantyl system is a classic substrate for S_N1 reactions due to the stability of the corresponding carbocation and the severe steric hindrance at the back side of the C-X bond, which prevents an S_N2 pathway. labster.comresearchgate.net

In the context of 2-Methyl-2-(prop-1-en-2-yl)adamantane, if a leaving group were present at the C2 position (in a related derivative), the formation of the 2-methyl-2-adamantyl cation would be highly favored. This cation would then be readily trapped by a wide range of nucleophiles. researchgate.net The initial step of electrophilic addition to the isopropenyl group also generates a carbocation, which is then attacked by a nucleophile, as detailed in section 5.1. youtube.com Nucleophilic substitution reactions are pivotal in the synthesis of various adamantane derivatives. researchgate.netwisdomlib.org

Cycloaddition Reactions (e.g., Diels-Alder) with the Isopropenyl Group

The isopropenyl group can theoretically act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In such a reaction, it would react with a conjugated diene to form a six-membered ring. However, the reactivity of the isopropenyl group as a dienophile is generally lower than that of electron-deficient alkenes. Furthermore, the significant steric bulk of the 2-methyl-2-adamantyl group would likely impose considerable steric hindrance, potentially slowing down or preventing the reaction with many dienes. The approach of the diene to the double bond would be sterically encumbered, likely requiring high temperatures or pressures to proceed, if at all.

Polymerization and Oligomerization Behavior of the Isopropenyl Group

The isopropenyl group serves as a monomer that can undergo polymerization, particularly through a cationic mechanism. The initiation of polymerization with a Lewis or Brønsted acid would generate the highly stable tertiary carbocation adjacent to the adamantane ring, which would then propagate by adding to other monomer units.

The resulting polymers, poly(2-methyl-2-(prop-1-en-2-yl)adamantane), would be characterized by having bulky adamantyl groups appended to the polymer backbone. These groups are known to impart specific properties to polymers, including:

High Glass Transition Temperature (Tg): The rigid and bulky nature of the adamantane cage restricts chain mobility.

Enhanced Thermal Stability: The stable hydrocarbon cage contributes to resistance to thermal degradation.

Increased Lipophilicity: The adamantane moiety is highly lipophilic. mdpi.commdpi.com

The synthesis of polymers incorporating adamantane units is a subject of research for creating advanced materials with tailored thermal and mechanical properties. nih.gov

Oxidation and Reduction Chemistry of the Compound

The compound possesses two sites susceptible to oxidation and reduction: the olefinic double bond and the adamantane cage.

Oxidation:

Of the Double Bond: The isopropenyl group can be readily oxidized. Ozonolysis, followed by a reductive workup (e.g., with Zn/H₂O or dimethyl sulfide), would cleave the double bond to yield 2-acetyl-2-methyladamantane and formaldehyde. Epoxidation with a peroxy acid (e.g., m-CPBA) would form 2-methyl-2-(oxiran-2-yl)adamantane. Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would yield 2-(1,2-dihydroxypropan-2-yl)-2-methyladamantane.

Of the Adamantane Cage: The adamantane cage itself can be oxidized under more forcing conditions, typically with strong oxidizing agents. researchgate.net Oxidation usually occurs preferentially at the tertiary bridgehead positions (C1, C3, C5, C7) to form adamantols. mdpi.comwikipedia.org

Reduction:

Of the Double Bond: The most common reduction reaction is the catalytic hydrogenation of the isopropenyl group. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the double bond is reduced to a single bond, yielding 2-isopropyl-2-methyladamantane. researchgate.net

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Moiety Reacted | Product |

|---|---|---|---|

| Ozonolysis | 1. O₃; 2. Zn/H₂O | Isopropenyl Group | 2-Acetyl-2-methyladamantane |

| Epoxidation | m-CPBA | Isopropenyl Group | 2-Methyl-2-(oxiran-2-yl)adamantane |

| Catalytic Hydrogenation | H₂, Pd/C | Isopropenyl Group | 2-Isopropyl-2-methyladamantane |

| Bridgehead Oxidation | Strong Oxidizing Agent | Adamantane Cage | Hydroxylated adamantane derivatives |

Rearrangement Reactions Involving the Adamantane Cage and Side Chain

Carbocationic intermediates generated from 2-Methyl-2-(prop-1-en-2-yl)adamantane or its derivatives are susceptible to rearrangement, a common feature in adamantane chemistry. acs.orgacs.org The adamantane skeleton itself is the thermodynamically most stable C₁₀H₁₆ isomer, but rearrangements can occur under acidic conditions, often involving hydride or alkyl shifts to form more stable cationic intermediates. rsc.orgcapes.gov.br

Protonation of the isopropenyl group generates the 2-(propan-2-yl)-2-methyladamantyl cation. While this cation is already tertiary and highly stabilized, under strongly acidic or high-temperature conditions, rearrangements involving the adamantane framework could be envisioned, although they would likely require overcoming a significant energy barrier. For instance, the interconversion between 2-yl and the more stable 1-yl adamantyl cations is a known process that proceeds via a series of hydride shifts. rsc.org Similarly, rearrangements of side chains on the adamantane nucleus have been observed, often driven by the formation of a more stable carbocation at a bridgehead position. capes.gov.brmdpi.com For example, subjecting related tertiary alcohols to strong acids can lead to rearrangement via intermolecular hydride shifts. capes.gov.br

Derivatization and Functionalization of 2 Methyl 2 Prop 1 En 2 Yl Adamantane

Introduction of Heteroatoms and Functional Groups to the Cage

There is a lack of specific studies detailing the direct introduction of heteroatoms or functional groups onto the adamantane (B196018) cage of 2-Methyl-2-(prop-1-en-2-yl)adamantane. In broader adamantane chemistry, such transformations are common, often proceeding through radical or carbocationic intermediates to functionalize the bridgehead positions. mdpi.comnih.gov However, without specific experimental data for 2-Methyl-2-(prop-1-en-2-yl)adamantane, any discussion would be speculative.

Strategies for Selective Functionalization of the Adamantane Core and Side Chain

The selective functionalization of either the adamantane core or the prop-1-en-2-yl side chain of this compound is not described in the available literature. In theory, the double bond of the propenyl group offers a reactive site for a variety of transformations, such as epoxidation, dihydroxylation, or ozonolysis, which could potentially be achieved selectively under mild conditions that leave the adamantane cage intact. Conversely, functionalization of the adamantane core in the presence of the reactive alkene side chain would require carefully chosen reagents to avoid side reactions. For instance, radical-based C-H functionalization, a common strategy for adamantanes, might compete with reactions at the double bond. nih.govnih.gov Without specific studies, it is not possible to detail established strategies for this particular molecule.

Synthesis of Polyfunctionalized Adamantane Scaffolds

The synthesis of polyfunctionalized scaffolds originating from 2-Methyl-2-(prop-1-en-2-yl)adamantane has not been reported in the reviewed literature. The development of such scaffolds would likely involve a sequence of reactions targeting both the adamantane core and the side chain. For example, an initial reaction at the double bond could be followed by functionalization of the adamantane cage at its tertiary positions. Research on other adamantane derivatives has demonstrated the creation of di- and poly-substituted scaffolds for various applications. nih.govuni-giessen.de

Applications in Combinatorial Chemistry and Library Synthesis (non-biological)

There is no available information on the use of 2-Methyl-2-(prop-1-en-2-yl)adamantane in non-biological combinatorial chemistry or library synthesis. The principles of combinatorial chemistry involve the rapid synthesis of a large number of different but structurally related molecules. researchgate.net While adamantane derivatives, in general, are used as rigid scaffolds in such libraries, the specific application of 2-Methyl-2-(prop-1-en-2-yl)adamantane for this purpose is not documented. A related compound, 2-methyl-2-adamantyl methacrylate, has been used in the synthesis of polymers for applications such as photoresists, which can be considered a form of materials science, but this does not fall under the typical scope of combinatorial library synthesis for the discovery of new materials with diverse properties.

Advanced Applications and Materials Science Perspectives of 2 Methyl 2 Prop 1 En 2 Yl Adamantane Derivatives

Utilization in Polymer Chemistry and Macromolecular Architectures

The rigid and bulky nature of the adamantane (B196018) core in 2-Methyl-2-(prop-1-en-2-yl)adamantane makes it a compelling monomer for the synthesis of advanced polymers. Its incorporation into macromolecular chains can impart significant improvements in the physical and thermal properties of the resulting materials.

Monomer for Specialty Polymers with Enhanced Thermal Stability

A primary advantage of integrating adamantane moieties into polymer backbones is the significant enhancement of thermal stability. nih.govchemscene.com The rigid, three-dimensional structure of the adamantane cage restricts the segmental motion of polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal degradation resistance. When 2-Methyl-2-(prop-1-en-2-yl)adamantane is utilized as a monomer, the resulting specialty polymers exhibit these desirable thermal characteristics. The bulky adamantyl group, along with the methyl substituent, contributes to a high-energy barrier for bond rotation within the polymer chain, thus maintaining structural integrity at elevated temperatures. This makes such polymers suitable for applications demanding high thermal performance.

| Polymer Type | Adamantane-Containing Monomer/Unit | Observed Effect on Thermal Properties | Reference |

|---|---|---|---|

| Polyacrylates | 1-Adamantyl methacrylate | Increased glass transition temperature and enhanced thermal stability. | google.com |

| Poly(ether ether ketones) | Pendent adamantane groups | Significant elevation of glass transition temperature. | nih.gov |

| Polyaramids | Adamantane-based diamines | Creation of polymers with exceptional rigidity and thermal stability. | nih.gov |

Cross-linking Agent in Polymer Networks

The presence of the polymerizable prop-1-en-2-yl group in 2-Methyl-2-(prop-1-en-2-yl)adamantane allows it to function as an effective cross-linking agent. During polymerization, this group can react and form covalent bonds between different polymer chains, leading to the formation of a three-dimensional network structure. The adamantane core, being a rigid and bulky unit at the cross-linking point, reinforces the polymer network, thereby enhancing its mechanical strength, stiffness, and thermal stability. This approach to creating cross-linked polymers is particularly valuable for developing robust materials for demanding applications.

Building Block for Branched and Hyperbranched Polymers

The synthesis of branched and hyperbranched polymers offers a pathway to materials with unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. rsc.org The structure of 2-Methyl-2-(prop-1-en-2-yl)adamantane makes it a potential candidate for the construction of such complex macromolecular architectures. Through controlled polymerization techniques, this monomer can be strategically incorporated to introduce branching points within the polymer structure. The resulting branched polymers, featuring adamantane units at their core or as peripheral groups, would benefit from the inherent properties of the adamantane cage, leading to materials with a unique combination of processability and performance.

Integration into Advanced Materials and Nanostructures

The unique physicochemical properties of adamantane derivatives, including those of 2-Methyl-2-(prop-1-en-2-yl)adamantane, make them suitable for integration into advanced materials and nanostructures. For instance, in the field of microelectronics, adamantane-containing polymers are utilized as photoresists for deep-UV lithography. The high carbon-to-hydrogen ratio of the adamantane cage provides excellent plasma etch resistance, a critical property for the fabrication of integrated circuits. Furthermore, the thermal stability imparted by the adamantane moiety ensures that the patterned features retain their fidelity during subsequent processing steps. The incorporation of 2-Methyl-2-(prop-1-en-2-yl)adamantane into such polymer systems could further enhance these properties, contributing to the development of next-generation lithographic materials.

Role in Supramolecular Chemistry and Host-Guest Systems (Non-Biological)

The adamantane cage is a well-established guest molecule in the realm of supramolecular chemistry, forming stable inclusion complexes with various macrocyclic hosts, notably cyclodextrins and cucurbit[n]urils. nih.gov The hydrophobic adamantane moiety of 2-Methyl-2-(prop-1-en-2-yl)adamantane can be encapsulated within the hydrophobic cavity of these host molecules, driven by non-covalent interactions. This host-guest complexation is highly specific and can be used to construct self-assembled systems with potential applications in sensing, controlled release, and the development of "smart" materials that respond to external stimuli. The association constants for adamantane derivatives with hosts like β-cyclodextrin are typically in the range of 10³ to 10⁵ M⁻¹, indicating strong and stable complex formation. nih.gov

| Host Molecule | Guest (Adamantane Derivative) | Association Constant (Ka) in M⁻¹ | Reference |

|---|---|---|---|

| β-Cyclodextrin | Various adamantane derivatives | 10³ - 10⁵ | nih.gov |

| Cucurbit nih.govuril | Adamantyl-ammonium ion | 4.2 x 10¹² | nih.gov |

Precursors for Novel Carbon Materials (e.g., Nanodiamonds, Carbon Frameworks)

The diamondoid structure of the adamantane cage makes it an ideal molecular precursor for the synthesis of nanodiamonds. frontiersin.orgmdpi.com This bottom-up approach to nanodiamond synthesis allows for greater control over the size and properties of the resulting nanomaterials. By subjecting adamantane derivatives like 2-Methyl-2-(prop-1-en-2-yl)adamantane to high-pressure, high-temperature (HPHT) conditions or electron-beam irradiation, the hydrocarbon cage can be induced to coalesce into nanodiamond structures. frontiersin.orgmdpi.commdpi.comnih.gov The presence of the methyl and prop-1-en-2-yl groups on the adamantane core could potentially influence the nucleation and growth processes, and may even lead to the incorporation of specific defects or functionalities into the nanodiamond lattice, which is of interest for applications in quantum sensing and bio-imaging.

Application as Building Blocks in Advanced Organic Synthesis

The unique structural characteristics of the adamantane cage, such as its rigidity, lipophilicity, and thermal stability, make adamantane-containing molecules highly valuable building blocks in the field of advanced organic synthesis. The derivative, 2-Methyl-2-(prop-1-en-2-yl)adamantane, offers a versatile platform for the construction of more complex molecular architectures due to the reactive isopropenyl (prop-1-en-2-yl) group attached to the adamantane core. This functionality allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon skeleton. The strategic manipulation of the isopropenyl group opens avenues for the synthesis of novel adamantane-based compounds with potential applications in medicinal chemistry, materials science, and catalysis.

The reactivity of the double bond in 2-Methyl-2-(prop-1-en-2-yl)adamantane is the cornerstone of its utility as a synthetic building block. Key organic reactions can be employed to transform the isopropenyl moiety into a range of other functional groups. These transformations provide access to a variety of intermediates that can be further elaborated into more complex target molecules. The following subsections detail some of the fundamental reactions that highlight the synthetic potential of this adamantane derivative.

Ozonolysis

Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds. When applied to 2-Methyl-2-(prop-1-en-2-yl)adamantane, this reaction cleaves the isopropenyl group to yield a ketone. Specifically, the reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would produce 2-acetyl-2-methyladamantane. This transformation is significant as it converts the alkene functionality into a versatile ketone, which can then serve as a handle for a wide array of subsequent reactions, such as nucleophilic additions, reductions, or α-functionalizations.

Interactive Data Table: Ozonolysis of 2-Methyl-2-(prop-1-en-2-yl)adamantane